Product packaging for 1-Chloro-2-(isocyano(tosyl)methyl)benzene(Cat. No.:CAS No. 1029104-34-4)

1-Chloro-2-(isocyano(tosyl)methyl)benzene

Cat. No.: B1350157
CAS No.: 1029104-34-4
M. Wt: 305.8 g/mol
InChI Key: OJTNCTIKOLHDLT-UHFFFAOYSA-N
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Description

1-Chloro-2-(isocyano(tosyl)methyl)benzene (CAS 1029104-34-4) is a versatile alpha-substituted tosylmethyl isocyanide (TosMIC) derivative, serving as a sophisticated building block in modern organic synthesis . This compound expands upon the renowned utility of the parent TosMIC reagent, with the introduction of an ortho-chlorophenyl substituent at the alpha-position enabling the construction of more complex and sterically defined molecular architectures . The significance of this reagent lies in its trifunctional nature: the isocyano group acts as a nucleophile and is pivotal in multicomponent reactions; the alpha-proton is acidic and can be deprotonated to form a stabilized carbanion for reactions with electrophiles; and the tosyl group serves as an excellent leaving group, activating the adjacent carbon center . This combination allows chemists to efficiently forge new carbon-carbon and carbon-heteroatom bonds, making the reagent particularly valuable for the synthesis of diverse heterocyclic systems such as oxazoles, thiazoles, and pyrroles . The ortho-chloro substituent on the phenyl ring imparts distinct electronic and steric characteristics that can direct stereoselective outcomes and influence the stability of reaction intermediates . One documented application of closely related aryl-substituted alpha-isocyano tosylates is their use as reactants in the preparation of inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme target in cancer immunotherapy research . The synthesis of this compound and its analogs typically follows a reliable pathway involving the dehydration of a corresponding N-formamide precursor using reagents such as phosphorus oxychloride (POCl₃) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12ClNO2S B1350157 1-Chloro-2-(isocyano(tosyl)methyl)benzene CAS No. 1029104-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S/c1-11-7-9-12(10-8-11)20(18,19)15(17-2)13-5-3-4-6-14(13)16/h3-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTNCTIKOLHDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2Cl)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378066
Record name 1-Chloro-2-(isocyano(tosyl)methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029104-34-4
Record name 1-Chloro-2-(isocyano(tosyl)methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Analysis of Reactivity and Reaction Mechanisms of 1 Chloro 2 Isocyano Tosyl Methyl Benzene

Intrinsic Reactivity of the Isocyanide Functional Group within an Alpha-Tosyl Framework

The compound 1-Chloro-2-(isocyano(tosyl)methyl)benzene belongs to the family of α-substituted tosylmethyl isocyanides. Its reactivity is primarily dictated by the unique interplay between the isocyanide group, the electron-withdrawing tosyl (p-toluenesulfonyl) group, and the acidic α-carbon they share. The presence of the ortho-chloroaryl substituent further modulates this chemical behavior.

Nucleophilic and Electrophilic Characteristics of the Isocyanide Carbon Atom

The isocyanide functional group (–N⁺≡C⁻) possesses a fascinating dualistic reactivity, enabling it to act as both a nucleophile and an electrophile at the terminal carbon atom. nih.gov This ambiphilic nature can be understood by examining its resonance structures. The isocyanide group is a resonance hybrid of two main forms: a zwitterionic structure with a negative charge on the carbon and a positive charge on the nitrogen, and a carbene-like structure. wikipedia.orgnih.gov

Nucleophilic Character : The resonance structure A (R-N⁺≡C⁻) highlights the lone pair of electrons and the negative formal charge on the carbon atom, making it a potent nucleophile. However, isocyanides are generally considered weak nucleophiles, about 10 orders of magnitude less reactive than the cyanide ion. researchgate.net Their nucleophilicity is comparable to that of allylsilanes. researchgate.net They readily react with highly electrophilic species such as resonance-stabilized carbocations and activated carbonyl compounds. researchgate.netrsc.org The reaction often involves an α-addition, where the isocyanide carbon attacks an electrophile. thieme-connect.de

Electrophilic Character : The carbene-like resonance structure B (R-N=C:) reveals an electron-deficient carbon atom, which imparts electrophilic properties. nih.govthieme-connect.de This allows the isocyanide carbon to react with nucleophiles. nih.gov This electrophilicity is enhanced in the presence of electron-withdrawing groups and upon coordination to metal centers, which reduces electron density on the isocyanide carbon. acs.orgmdpi.com

The tosyl group at the α-position significantly influences this reactivity. As a strong electron-withdrawing group, the tosyl moiety decreases the electron density on the adjacent carbon, which in turn can reduce the inherent nucleophilicity of the isocyanide carbon. However, its primary role is to increase the acidity of the α-proton, a feature central to the synthetic utility of this class of compounds.

Table 1: Dual Reactivity of the Isocyanide Carbon
Reactivity TypeDriving FeatureTypical Reactants
Nucleophilic Lone pair and negative formal charge on carbon (R-N⁺≡C⁻)Strong electrophiles (e.g., carbocations, activated carbonyls)
Electrophilic Carbene-like character (R-N=C:), electron-deficient carbonStrong nucleophiles, organometallic reagents

The Role of the Ortho-Chloroaryl Group in Modulating Isocyanide Reactivity

The 2-chlorobenzyl group attached to the core structure introduces specific electronic and steric effects that modulate the reactivity of the isocyanide.

Inductive Effect : Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the benzene (B151609) ring and the methylene (B1212753) bridge to the reactive centers of the molecule. This withdrawal of electron density slightly decreases the nucleophilicity of the isocyanide carbon and can further acidify the α-carbon. youtube.com

Steric Hindrance : The presence of a chlorine atom at the ortho position introduces steric bulk around the reactive site. This can influence the approach of reagents, potentially affecting reaction rates and stereochemical outcomes in subsequent transformations, such as alkylation reactions at the α-carbon. ncert.nic.in

Acidity of the Alpha-Carbon and its Synthetic Implications

A defining characteristic of this compound is the pronounced acidity of the α-carbon, the carbon atom situated between the isocyanide and tosyl groups. This acidity is the cornerstone of its synthetic utility, enabling the formation of a stabilized carbanion that can participate in a wide array of carbon-carbon bond-forming reactions. researchgate.net

Generation of Alpha-Carbanions and Their Stability

The hydrogen atom on the α-carbon is readily abstracted by a variety of bases, such as potassium carbonate, sodium hydride, or alkoxides, to generate a nucleophilic α-carbanion. thieme-connect.de The remarkable stability of this carbanion is attributed to the synergistic electron-withdrawing effects of the adjacent tosyl and isocyano groups. dalalinstitute.com

Tosyl Group : The sulfonyl group of the tosyl moiety is a powerful electron-withdrawing group. It stabilizes the negative charge on the α-carbon through both a strong inductive effect and delocalization of the charge onto its oxygen atoms via p-d orbital overlap. siue.edu

Isocyanide Group : The isocyano group also contributes to carbanion stability through its electron-withdrawing nature. wikipedia.org

This dual stabilization significantly lowers the pKa of the α-proton compared to typical alkyl C-H bonds (pKa ~50), making it comparable to or even more acidic than the α-protons of ketones (pKa ~19-21). libretexts.orgyoutube.com The generation of this carbanion is a key step in many synthetic applications, where it acts as a potent nucleophile. dalalinstitute.comnih.gov

Table 2: Factors Stabilizing the Alpha-Carbanion
Functional GroupStabilization Mechanism(s)Effect
Tosyl Group Strong inductive effect (-I); Resonance delocalization onto oxygen atomsHigh
Isocyanide Group Inductive effect (-I); ResonanceModerate
Ortho-Chloroaryl Inductive effect (-I)Minor

Stereochemical Considerations in Alpha-Alkylation Reactions

Once formed, the α-carbanion can react with various electrophiles, most notably alkyl halides, in α-alkylation reactions. thieme-connect.dersc.org The stereochemical outcome of these reactions is a critical consideration, especially when a new stereocenter is formed.

The geometry of the carbanion plays a crucial role. While simple carbanions are often sp³-hybridized and pyramidal, the extensive resonance stabilization in the carbanion of this compound likely imparts significant sp² character, leading to a more planar structure. siue.edu However, the carbanion can still undergo rapid inversion. siue.edu

Controlling the stereochemistry of the alkylation requires specific strategies:

Chiral Auxiliaries : The use of chiral bases or phase-transfer catalysts can create a chiral environment around the carbanion, influencing the direction of electrophilic attack and leading to an enantiomeric excess of one product.

Substrate Control : If the substrate already contains a chiral center, it can direct the incoming electrophile to one face of the molecule, a process known as diastereoselective alkylation.

Reaction Conditions : Factors such as the choice of solvent, counterion (e.g., Li⁺, K⁺), and temperature can influence the aggregation state and solvation of the carbanion, thereby affecting the stereochemical course of the reaction.

Mechanistic studies on related systems, such as the photochemical α-alkylation of aldehydes via enamines, highlight the complexity of controlling stereochemistry in reactions involving planar or near-planar intermediates. acs.org The precise control over the approach of the electrophile to the stabilized carbanion is paramount for achieving high stereoselectivity. acs.org

Detailed Mechanistic Investigations of Transformations Involving Alpha-Isocyano Tosylates

The synthetic versatility of this compound stems from the ability of its core functional groups to participate in a variety of concerted and stepwise reaction mechanisms. The generation of the α-carbanion is often the initiating step for many of these transformations.

One of the most significant reaction classes for this type of compound is its use in the synthesis of heterocyclic structures. For example, in the van Leusen reaction, tosylmethyl isocyanide (TosMIC) and its derivatives react with aldehydes or ketones in the presence of a base. The mechanism proceeds as follows:

Carbanion Formation : A base deprotonates the α-carbon to form the stabilized carbanion.

Nucleophilic Addition : The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate.

Cyclization : The newly formed alkoxide oxygen atom then attacks the electrophilic isocyanide carbon in an intramolecular cyclization, typically forming a five-membered dihydrooxazole ring.

Elimination : In the final step, the tosyl group, being an excellent leaving group, is eliminated. This step is often accompanied by the loss of a proton, leading to the formation of an oxazole (B20620) ring.

Another important mechanistic pathway is the [4+1] cycloaddition reaction, where the isocyanide acts as a one-carbon component. nih.gov In these reactions, the isocyanide can react with a four-atom component (like a conjugated diene or a tetrazine) to form a five-membered ring. The ortho-chloroaryl and tosyl groups would act as substituents on this newly formed ring system, influencing the reaction's regioselectivity and rate.

The tosyl group can also serve as a leaving group in reductive or eliminative processes after the isocyanide or α-carbon has undergone its primary reaction, showcasing the multifunctional nature of this reagent. researchgate.net

Unimolecular and Multicomponent Reaction Pathways

The reactivity of this compound, like other TosMIC derivatives, is characterized by its ability to engage in a wide array of chemical transformations. The core of its reactivity lies in the acidity of the methylene proton positioned between the isocyano and sulfonyl groups. organic-chemistry.org This proton can be readily abstracted by a base to form a stabilized carbanion. This nucleophilic species is central to most of the compound's reaction pathways.

The reaction pathways can be broadly categorized:

Deprotonation and Alkylation: Under basic conditions, the compound is deprotonated to form a tosyl-stabilized α-isocyano carbanion. This carbanion can then act as a nucleophile, participating in reactions with various electrophiles.

Cycloaddition Reactions: The generated carbanion can react with electron-deficient olefins in a Michael addition, followed by an intramolecular cyclization and elimination of the tosyl group to form substituted pyrroles. This is a hallmark of TosMIC chemistry, known as the Van Leusen pyrrole (B145914) synthesis. nih.gov

Multicomponent Reactions (MCRs): this compound is an ideal substrate for isocyanide-based MCRs, such as the Van Leusen, Passerini, and Ugi reactions. organic-chemistry.orgnih.gov In these reactions, the isocyanide carbon acts as a chameleonic species, reacting with both electrophiles and nucleophiles in a concerted or stepwise manner to rapidly build molecular complexity. researchgate.net

Cascade Reactions: The unique combination of functional groups allows for the initiation of cascade reactions, where a sequence of intramolecular and intermolecular events occurs in a single pot, leading to complex molecular architectures. rsc.org

The ortho-chloro substituent on the benzene ring can influence these pathways through electronic withdrawal and steric hindrance, potentially affecting reaction rates and the stability of intermediates.

Computational Chemistry (DFT) Studies on Reaction Intermediates and Transition States

While specific Density Functional Theory (DFT) studies on this compound are not widely reported, computational methods are extensively used to understand the mechanisms of reactions involving isocyanides and TosMIC derivatives. researchgate.netresearchgate.net Such studies provide critical insights into the energetics and geometries of reaction intermediates and transition states.

For reactions involving this compound, DFT calculations would be instrumental in:

Elucidating Reaction Mechanisms: Computational studies can map the potential energy surface of a reaction, helping to confirm or refute proposed mechanisms. For instance, DFT calculations have been used to investigate the concerted, non-ionic pathway of the Passerini reaction, which proceeds through a cyclic transition state. mdpi.comnih.gov

Analyzing Transition States: The geometry and energy of transition states determine the reaction rate and selectivity. DFT can model the transition states for key steps, such as the initial α-addition in MCRs or the intramolecular cyclization in heterocycle synthesis. researchgate.net

Rationalizing Selectivity: In reactions where multiple products can be formed, DFT can calculate the activation barriers for each pathway. This allows for the rationalization of observed regioselectivity or stereoselectivity. For example, DFT has been used to understand the regioselectivity of annulation reactions involving TosMIC derivatives. researchgate.net

Investigating Substituent Effects: Computational models can precisely quantify the electronic and steric impact of the ortho-chloro substituent on the stability of intermediates and the energy of transition states, providing a theoretical basis for its observed influence on reactivity.

A DFT modeling study on related arylmethyl isocyanides has been used to analyze the rotational isomers (rotamers) of carbamothioate products, showing good agreement with experimental NMR data. beilstein-journals.org This highlights the power of computational chemistry to probe subtle structural features.

Elucidation of Rate-Determining Steps and Selectivity Controlling Factors

The rate and selectivity of reactions involving this compound are governed by several interconnected factors, including the choice of reactants, solvent, temperature, and base.

Key Selectivity and Rate-Controlling Factors:

FactorInfluence on Reactivity
Solvent Polarity In Passerini reactions, apolar solvents are generally preferred as they favor the proposed non-polar cyclic transition state, leading to higher conversions. nih.govnih.gov Conversely, Ugi reactions are typically favored in polar protic solvents like methanol (B129727) or trifluoroethanol, which facilitate the crucial imine formation step. nih.govbeilstein-journals.org
Base Strength The initial deprotonation of the α-carbon is a critical step. The choice of base (e.g., t-BuOK, K₂CO₃, NaH) must be matched to the substrate and desired reaction pathway. Strong bases favor carbanion formation for cycloadditions, while milder bases may be sufficient for other transformations. organic-chemistry.org
Temperature Reaction temperature can significantly impact selectivity. In one study on the Passerini reaction with TosMIC, elevated temperatures led to a faster reaction but with lower selectivity and reduced isolated yield. nih.gov
Reactant Concentration Kinetic studies on the Passerini reaction have suggested a termolecular process that is first order in each of the three components (isocyanide, carbonyl, and carboxylic acid). baranlab.org Therefore, reactant concentrations directly influence the reaction rate.
Steric Hindrance The ortho-chloro substituent on the benzyl (B1604629) group of the title compound can sterically hinder the approach to the reactive isocyanide center, potentially slowing down reactions compared to less substituted analogues. This is a common issue for ortho-substituted aryl aldehydes in Biginelli reactions, a related MCR. baranlab.org

A kinetic study of the Van Leusen nitrile synthesis showed that the rate of product formation was initially high but leveled off after approximately 50 minutes as the TosMIC reagent was consumed, indicating that the concentration of the isocyanide is a rate-limiting factor. rsc.org

Multi-Component Reactions (MCRs) as a Central Theme in Isocyanide Chemistry

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single, atom-economical step. researchgate.net this compound, as a TosMIC derivative, is a prime candidate for these transformations.

Van Leusen Reaction and its Derivatives for Heterocycle Synthesis

The Van Leusen reaction is a cornerstone of TosMIC chemistry. wikipedia.org It utilizes the unique reactivity of the CH(Tos)NC moiety to synthesize a variety of important heterocycles. organic-chemistry.org The general mechanism begins with the base-mediated deprotonation of the TosMIC derivative, followed by nucleophilic attack on an electrophile. nrochemistry.com

Imidazole (B134444) Synthesis: The Van Leusen three-component reaction (vL-3CR) combines an aldehyde, a primary amine, and a TosMIC derivative to produce 1,4,5-trisubstituted imidazoles. organic-chemistry.org The reaction proceeds via the in-situ formation of an aldimine, which then undergoes cycloaddition with the deprotonated isocyanide. A subsequent elimination of toluenesulfinic acid yields the aromatic imidazole ring. nih.gov

Oxazole Synthesis: In the absence of an amine, aldehydes can react directly with TosMIC derivatives to form oxazoles. wikipedia.org

Pyrrole Synthesis: The reaction of TosMIC derivatives with Michael acceptors (electron-deficient alkenes) provides a direct route to substituted pyrroles. nih.govmdpi.com The reaction involves a sequence of Michael addition, intramolecular cyclization, and elimination of the tosyl group. mdpi.com

The versatility of the Van Leusen reaction allows for the synthesis of diverse heterocyclic structures, including spirooxazolines and chromenopyrroles, through [3+2] cycloaddition pathways. researchgate.netnih.gov

Adaptations of Ugi and Passerini Reactions for Aryl-Substituted Isocyanides

The Passerini and Ugi reactions are the most prominent examples of IMCRs. researchgate.net They provide efficient access to peptide-like scaffolds.

Passerini Reaction (3-Component): This reaction combines a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. nih.gov The mechanism is thought to proceed through a concerted α-addition of the carbonyl and carboxylate across the isocyanide carbon. mdpi.com Studies using TosMIC as the isocyanide component have shown that reaction conditions, particularly solvent, are crucial for optimizing yield and selectivity. nih.gov

Ugi Reaction (4-Component): The Ugi reaction extends the Passerini reaction by including a primary amine. The four components—carbonyl, amine, carboxylic acid, and isocyanide—condense to form an α-acylamino amide. beilstein-journals.org The generally accepted mechanism involves the initial formation of an imine from the carbonyl and amine, followed by nucleophilic attack of the isocyanide to form a nitrilium intermediate. This intermediate is then trapped by the carboxylate, and a subsequent Mumm rearrangement gives the final product. beilstein-journals.org

The use of aryl-substituted isocyanides like this compound in these reactions allows for the incorporation of the substituted aromatic moiety directly into the final product, providing a route to highly functionalized, pharmaceutically relevant scaffolds. nih.gov

Table 1: Representative Optimization of Passerini Reaction Conditions with TosMIC This table is based on data for a model reaction involving an azetidine (B1206935) ketone, benzoic acid, and TosMIC, which serves as a proxy for the reactivity of its derivatives. nih.gov

Entry Solvent Temperature (°C) Concentration (M) Conversion (%)
1 DCM 40 0.1 55
2 Toluene 40 0.1 95
3 MeCN 40 0.1 95
4 Methanol 40 0.1 <5
5 Toluene 80 0.1 95
6 Toluene 40 0.5 >95

Exploration of Novel Isocyanide-Based Cascade Reactions

The dense functionality of TosMIC derivatives like this compound enables their use in novel cascade reactions that go beyond simple MCRs. These cascades often involve the dual reactivity of the TosMIC moiety, acting as both a nucleophile/dipole and a source of other functional groups.

One notable example is the efficient synthesis of 3-aryl-2,4-disulfonyl-1H-pyrroles from gem-dibromoalkenes. rsc.org In this cascade, the arylsulfonyl methyl isocyanide exhibits dual-functional reactivity:

It acts as a sulfonyl source , transferring its tosyl group to an acetylene (B1199291) bromide intermediate formed in situ.

A second molecule of the isocyanide then acts as a 1,3-dipolar reagent , undergoing a [2+3]-cycloaddition with the newly formed sulfonyl acetylene to construct the pyrrole ring. rsc.org

Another reported cascade involves the reaction of alkyl tosylmethyl isocyanides with 2-bromobenzyl bromides, which proceeds through an unexpected pathway to yield 2-vinylbenzonitriles after rearrangement. researchgate.net These examples demonstrate that the reactivity of this compound is not limited to classical MCRs but extends to complex, multi-step transformations that can be triggered in a single pot.

Advanced Applications in Organic Synthesis: Building Complex Molecular Architectures

Versatile Reagent for Heterocyclic Compound Synthesis

1-Chloro-2-(isocyano(tosyl)methyl)benzene and its parent compound, tosylmethyl isocyanide (TosMIC), are cornerstone reagents for the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net The strategic placement of the chloro substituent on the benzene (B151609) ring modulates the electronic properties of the molecule, influencing its reactivity and providing a handle for further functionalization. This versatility has established aryl-substituted TosMIC reagents as indispensable synthons in modern synthetic chemistry. researchgate.netacs.org

The van Leusen pyrrole (B145914) synthesis is a classic and highly efficient method for constructing the pyrrole ring, a core structure in numerous pharmaceuticals and natural products. nih.govdntb.gov.ua This reaction proceeds via a [3+2] cycloaddition mechanism where a TosMIC derivative, acting as a 3-atom synthon, reacts with an electron-deficient alkene. nih.gov

Under basic conditions, the α-proton of this compound is abstracted to form a carbanion. This anion then attacks an activated alkene (a Michael acceptor), initiating a sequence of intramolecular cyclization and subsequent elimination of the p-toluenesulfinic acid to yield the aromatic pyrrole ring. nih.gov The versatility of this method allows for the synthesis of polysubstituted pyrroles by varying the substituents on both the TosMIC reagent and the alkene partner. nih.govnih.gov

Table 1: Examples of [3+2] Cycloaddition for Pyrrole Synthesis using TosMIC Derivatives This table is illustrative of the general Van Leusen Pyrrole Synthesis.

TosMIC Derivative Alkene Substrate Base Solvent Product Yield
TosMIC Styrylisoxazole KOH CH₃CN 3-(Isoxazol-5-yl)pyrrole derivative High

Synthesis of Oxazoles, Imidazoles, and Related Nitrogen Heterocycles

Aryl-substituted TosMIC reagents, including this compound, are instrumental in the synthesis of oxazoles and imidazoles, two other fundamentally important heterocyclic systems.

The van Leusen oxazole (B20620) synthesis involves the reaction of a TosMIC derivative with an aldehyde in the presence of a base. nih.govorganic-chemistry.org The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates the tosyl group to afford the 5-substituted oxazole. nih.gov This method is valued for its operational simplicity and compatibility with a wide range of functional groups on the aldehyde component. organic-chemistry.org

The van Leusen imidazole (B134444) synthesis provides a direct route to 1,4,5-trisubstituted imidazoles. nih.govmdpi.com This reaction is a one-pot, three-component process where an aldehyde and a primary amine first react to form an aldimine in situ. The subsequent addition of a reagent like this compound leads to a [3+2] cycloaddition with the imine. acs.orgorganic-chemistry.org A final elimination step yields the highly substituted imidazole. mdpi.com This protocol is exceptionally mild and efficient, even allowing for the synthesis of imidazoles with chiral centers with excellent retention of purity. acs.org

Table 2: Synthesis of Imidazoles using Aryl-Substituted TosMIC Reagents Data generalized from studies on aryl-substituted TosMIC reagents.

Aldehyde Amine Aryl-TosMIC Reagent Base Product Type
Various Aldehydes Various Amines Aryl-substituted TosMIC K₂CO₃ 1,4,5-Trisubstituted Imidazoles
Glyoxylic Acid Chiral Amines Aryl-substituted TosMIC K₂CO₃ 1,4-Disubstituted Imidazoles

Construction of Quinoline and Other Fused Polycyclic Systems

The reactivity of this compound is not limited to five-membered heterocycles; it is also a key player in the construction of more complex fused ring systems like quinolines. Research has demonstrated that reacting 2-chloroquinoline-3-carbaldehydes with tosylmethyl isocyanide can lead to the formation of 5-(2-tosylquinolin-3-yl)oxazole through a domino process mediated by a base like cesium carbonate. frontiersin.org This reaction showcases the ability of the TosMIC reagent to participate in complex cascades that build upon existing heterocyclic scaffolds.

Furthermore, derivatives of aryl-substituted TosMICs have been employed in the synthesis of other fused systems, such as 1,2,3-benzotriazines. This is achieved through an intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions, a process that highlights the dual role of the isocyanide and tosyl groups as reactive centers and leaving groups. acs.org

While direct examples showcasing this compound in the formation of spirocyclic and bridged ring systems are not extensively documented, the inherent reactivity of TosMIC reagents suggests their potential in such advanced applications. The construction of these sterically demanding architectures often relies on intramolecular cyclization reactions. The ability of the TosMIC moiety to act as a nucleophile after deprotonation allows it to participate in intramolecular Michael additions or other cyclization cascades onto tethered electrophilic sites. For instance, a substrate containing both the TosMIC functionality and a suitable Michael acceptor could potentially undergo a base-mediated cyclization to form a spirocyclic system. researchgate.net Similarly, the synthesis of bridged systems, which often involves complex bond formations like intramolecular Heck reactions or cycloadditions, could potentially incorporate the unique reactivity of this class of reagents to build the necessary bicyclic framework. nih.govnih.govresearchgate.net

Contribution to Convergent and Diversity-Oriented Synthetic Strategies

Convergent and diversity-oriented synthesis (DOS) are powerful strategies that aim to rapidly generate libraries of complex and structurally diverse molecules from simple building blocks. cam.ac.ukrsc.org this compound is well-suited for these approaches due to its participation in multicomponent reactions (MCRs).

The van Leusen three-component synthesis of imidazoles is a prime example of how this compound contributes to convergent synthesis. acs.orgorganic-chemistry.orgnih.gov By combining an aldehyde, an amine, and the TosMIC reagent in a single pot, a highly functionalized and diverse set of imidazole scaffolds can be assembled with high efficiency and atom economy. acs.orgnih.gov This one-pot nature avoids the need for isolation and purification of intermediates, streamlining the synthetic process. The ability to vary each of the three components allows for the generation of a large library of related compounds from a common set of starting materials, which is a hallmark of diversity-oriented synthesis. organic-chemistry.orgorganic-chemistry.org This approach enables the rapid exploration of chemical space to identify molecules with desired biological or material properties.

Beyond Cycloadditions: Novel Transformations and Functional Group Interconversions

While renowned for their utility in cycloaddition reactions, isocyanides bearing the tosyl group are also versatile reagents for a range of other novel transformations and functional group interconversions, significantly broadening their synthetic applicability.

TosMIC and its analogs are key reagents in reactions that can be formally described as "reductive nitrilations," which serve as a method for converting ketones into nitriles with the addition of a single carbon atom. organic-chemistry.org In the Van Leusen Reaction, TosMIC adds to a ketone, and the subsequent elimination of the tosyl group and deformylation leads to the homologous nitrile. organic-chemistry.org This process is a powerful functional group interconversion, effectively transforming a carbonyl group into a nitrile.

More recent advancements have focused on cyanide-free methods for reductive cyanation. A notable example is a nickel-catalyzed reductive cyanation of organic chlorides that utilizes carbon dioxide (CO₂) and ammonia (B1221849) (NH₃) or urea (B33335) as the cyanide source. nih.gov This transformation employs a nickel–triphos complex and can convert a wide array of nonactivated aryl/heteroaryl and aliphatic chlorides into the corresponding nitriles in moderate to excellent yields. nih.gov The method exhibits remarkable functional group tolerance, accommodating nucleophilic groups like hydroxyl and amino, as well as unsaturated esters, amides, and olefins. nih.gov This approach represents a significant step forward in the safe and sustainable synthesis of nitriles, which are crucial intermediates in the production of pharmaceuticals and agrochemicals. nih.gov

Comparison of Reductive Cyanation/Nitrilation Methods
MethodKey Reagent/CatalystSubstrate"CN" SourceKey Features
Van Leusen "Reductive Nitrilation"Tosylmethyl isocyanide (TosMIC)KetoneIsocyanide CarbonConverts ketones to homologous nitriles. organic-chemistry.org
Nickel-Catalyzed Reductive CyanationNickel–triphos complexOrganic ChlorideCO₂/NH₃ or UreaCyanide-free, broad substrate scope, high functional group tolerance. nih.gov

Transition metal catalysis offers a powerful platform for unlocking novel reactivity from isocyanides like this compound. mdpi.com These methods facilitate the construction of complex organic scaffolds through efficient and selective chemical transformations. mdpi.com

Palladium catalysis, in particular, has been employed in innovative multicomponent reactions involving isonitriles. One such development is a three-component reaction between N-tosyl hydrazones, aryl isonitriles, and amines to synthesize amidines. rsc.org This process is believed to proceed through the formation of a ketenimine intermediate, which is then intercepted by the amine nucleophile to yield the final amidine product. rsc.org This reaction rapidly builds the amidine framework, allowing for the generation of molecular diversity and complexity. rsc.org

Another novel application of palladium catalysis is the dearomatization of heterocyclic compounds. For example, the reaction of 2-(chloromethyl)thiophenes with allenyltributylstannane in the presence of a palladium catalyst leads to dearomatized products. researchgate.net Interestingly, the reaction outcome is highly dependent on the solvent used. In a coordinating solvent like acetonitrile (B52724), propargylative dearomatization occurs selectively, whereas in a non-coordinating solvent like dichloromethane, allenic compounds are the major products. This demonstrates the subtle control that can be exerted over reaction pathways in transition metal-mediated transformations.

Selected Palladium-Catalyzed Transformations Involving Isonitrile-Related Functionality
Reaction TypeKey ReactantsCatalystProductReference
Three-Component Amidine SynthesisN-Tosyl hydrazone, Aryl isonitrile, AminePalladium CatalystAmidine rsc.org
Solvent-Dependent Dearomatization2-(Chloromethyl)thiophene, AllenyltributylstannanePalladium CatalystPropargyl or Allenyl derivative researchgate.net

A significant challenge in isocyanide chemistry is that their synthesis can be time-consuming and involve malodorous compounds. uj.edu.pl An elegant solution to this is the concept of "isocyanides from isocyanide," where a single precursor is used to generate a multitude of new isocyanide structures. uj.edu.pl A novel and effective method for this diversification is based on the nucleophilic aromatic substitution (SNAr) of a suitably activated precursor isocyanide. uj.edu.pl

This strategy allows for the diversification of isocyanides under mild conditions, providing straightforward access to a wide range of novel structures that can be useful in organic synthesis. uj.edu.pl A key advantage of this approach is that the resulting isocyanide products are often solids and lack the unpleasant odor associated with many volatile, low-molecular-weight isocyanides. uj.edu.pl Despite this, they retain high reactivity in typical multicomponent reactions. uj.edu.pl An interesting finding is the unexpected stability of product isocyanides that incorporate a secondary amine. This stability is attributed to the formation of an intramolecular hydrogen bond that protects the reactive isocyanide group from reacting with the nucleophilic amine. uj.edu.pl This SNAr-based diversification strategy significantly expands the accessibility and variety of isocyanide building blocks for synthetic chemistry.

Computational and Theoretical Chemistry for Rationalizing Isocyanide Reactivity and Selectivity

Electronic Structure Analysis of 1-Chloro-2-(isocyano(tosyl)methyl)benzene

The electronic structure of a molecule is fundamental to its reactivity. The arrangement of electrons in molecular orbitals and the distribution of charge across the molecule dictate how it will interact with other chemical species.

Density Functional Theory (DFT) calculations on related substituted benzenes and benzyl (B1604629) compounds reveal the interplay of inductive and resonance effects. huji.ac.ilacs.orgnih.gov The chlorine atom and the tosyl group are both strongly electron-withdrawing through the inductive effect. The tosyl group also possesses a powerful electron-withdrawing resonance effect due to the sulfonyl moiety. nih.gov These effects are expected to significantly lower the energy of the molecule's frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally makes a molecule more susceptible to nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the benzene (B151609) ring, although its energy will be lowered by the attached electron-withdrawing groups. The isocyanide group has a complex electronic nature, with both σ-donating and π-accepting capabilities in its interactions. acs.org

Charge Distribution: The charge distribution in this compound is highly polarized. DFT studies on similar structures, such as benzyl chlorides and other substituted benzenes, show a significant depletion of electron density on the carbon atoms attached to electron-withdrawing groups. acs.orgnih.gov In this case, the benzylic carbon atom, bonded to both the tosyl and isocyano groups, is expected to be highly electrophilic. This is due to the potent electron-withdrawing nature of the adjacent sulfonyl group. Molecular electrostatic potential (MEP) maps, a common output of computational studies, would likely show a region of high positive potential around this benzylic carbon, indicating its susceptibility to nucleophilic attack. nih.gov

Table of Expected Electronic Properties:

Property Expected Characteristic Rationale
HOMO Energy Relatively low for an aromatic system Influence of electron-withdrawing chloro and tosyl groups.
LUMO Energy Very low Strong electron-withdrawing nature of the tosyl and chloro groups.
HOMO-LUMO Gap Relatively small The presence of multiple functional groups can introduce orbitals at intermediate energies, potentially reducing the gap.
Charge on Benzylic Carbon Highly positive (electrophilic) Strong inductive and resonance withdrawal by the adjacent tosyl group.

| Dipole Moment | Significant | High degree of polarization due to multiple electronegative atoms (Cl, O, N, S). |

Computational chemistry provides powerful methods for predicting various spectroscopic properties, which can be invaluable for structure elucidation and for correlating theoretical models with experimental reality.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a mature area of computational chemistry. github.io Methods like DFT, often using specific functionals optimized for NMR predictions (e.g., WP04), can provide highly accurate theoretical spectra. github.ionih.gov For this compound, a computational approach would involve:

A conformational search to identify the lowest energy conformers of the molecule.

Geometry optimization of each conformer.

Calculation of the NMR shielding tensors for each conformer.

Boltzmann averaging of the shielding tensors based on the relative energies of the conformers.

Conversion of the shielding tensors to chemical shifts by referencing against a standard (e.g., tetramethylsilane).

The predicted chemical shifts would reflect the electronic environment of each nucleus. For instance, the benzylic proton would be expected to have a significantly downfield chemical shift due to the deshielding effects of the adjacent tosyl and isocyano groups. The aromatic protons would show complex splitting patterns and shifts influenced by the ortho-chloro substituent and the bulky tosylmethyl group.

IR and UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the workhorse method for predicting electronic excitation energies and, consequently, UV-Vis absorption spectra. scielo.org.mxscielo.org.mx The calculations would likely predict electronic transitions involving the π-system of the benzene and tosyl rings. The IR spectrum can also be simulated by calculating the vibrational frequencies of the molecule. These calculated frequencies correspond to the various vibrational modes, such as C-H stretches, C=C ring stretches, S=O stretches of the sulfonyl group, and the characteristic N≡C stretch of the isocyanide group. Comparing the computed spectra with experimental data allows for detailed assignment of the observed bands. nih.gov

Mechanistic Probing and Reaction Dynamics Modeling

Understanding how a reaction proceeds at a molecular level is crucial for controlling its outcome. Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transient intermediates and transition states.

A potential energy surface (PES) is a multidimensional map that relates the energy of a molecular system to its geometry. numberanalytics.com By mapping the PES for a reaction, chemists can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism. libretexts.orgresearchgate.netwayne.edu This involves locating and characterizing stationary points on the PES, namely minima (reactants, intermediates, products) and first-order saddle points (transition states). numberanalytics.com

For reactions involving this compound, such as nucleophilic substitution at the benzylic carbon or cycloaddition reactions involving the isocyanide, DFT calculations would be employed to:

Locate Transition States (TS): Algorithms are used to find the geometry of the transition state connecting reactants and products.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation barrier, which is related to the reaction rate.

Identify Intermediates: The calculation may reveal the existence of short-lived intermediates along the reaction pathway.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the path of steepest descent from a transition state down to the reactant and product minima, confirming that the TS correctly connects the desired species. researchgate.net

For example, in a nucleophilic substitution reaction, the PES would reveal whether the reaction proceeds via a concerted (Sₙ2-like) mechanism with a single transition state or a stepwise (Sₙ1-like) mechanism involving a carbocation intermediate. Given the presence of the stabilizing tosyl group, a stepwise pathway might be computationally explored.

Most chemical reactions are carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. researchgate.net Computational models can account for these effects in several ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This is an efficient way to capture the bulk electrostatic effects of the solvent on the solute's electronic structure and the energies of reactants, products, and transition states.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This is computationally more expensive but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in some reaction mechanisms.

For reactions of this compound, the choice of solvent could significantly alter the energetics. A polar solvent would be expected to stabilize charged intermediates and transition states more effectively than a nonpolar solvent, thereby potentially lowering the activation energy and accelerating the reaction. Computational studies on related isocyanide multicomponent reactions have highlighted the critical role of the solvent in influencing reaction outcomes. researchgate.netmdpi.com

Predicting and Understanding Chemo-, Regio-, and Stereoselectivity

Many organic reactions can potentially yield multiple products. Computational chemistry is particularly adept at predicting and rationalizing the selectivity of such reactions. nih.govacs.orgrsc.org

Chemoselectivity: When a molecule has multiple reactive sites, chemoselectivity refers to the preferential reaction at one site over another. By calculating the activation barriers for reaction at each site, the most favorable pathway can be identified. For this compound, this could involve, for example, predicting whether a reagent will react at the isocyanide carbon or the benzylic carbon.

Regioselectivity: In reactions where a new bond can be formed at different positions, such as cycloadditions, regioselectivity is a key consideration. Computational modeling of the transition states leading to the different regioisomers allows for a direct comparison of their activation energies. The regioisomer formed via the lowest energy transition state is predicted to be the major product. acs.org

Stereoselectivity: Predicting the stereochemical outcome of a reaction is one of the most challenging and important applications of computational chemistry. rsc.org This involves modeling the transition states leading to different stereoisomers (enantiomers or diastereomers). The subtle differences in steric and electronic interactions within these transition states determine which stereoisomer is formed preferentially. The energy difference between the diastereomeric transition states can be used to predict the ratio of products. For reactions at the chiral benzylic center of this compound, computational models can help rationalize why one stereochemical outcome is favored over another. nih.govrsc.org Distortion/interaction analysis is a powerful tool used in these studies to dissect the origins of stereoselectivity into contributions from the distortion of the reactants and the interaction between them in the transition state. rsc.org

By systematically calculating the energies of all possible transition states, a comprehensive picture of the reaction's selectivity can be constructed, providing predictive power that can guide experimental work.

Steric and Electronic Factors Governing Selectivity

The selectivity observed in reactions involving this compound is a direct consequence of a delicate interplay between steric and electronic factors. These factors influence the accessibility of the reactive isocyanide carbon to approaching reagents and the stability of the transition states leading to different products.

Electronic Factors:

The isocyanide functional group is characterized by a carbon atom with a lone pair of electrons and a formal negative charge in one of its resonance structures, making it nucleophilic. Simultaneously, the linear geometry and the presence of a π* antibonding orbital allow it to act as an electrophile. This dual reactivity is central to its utility in multicomponent reactions.

The electronic nature of the substituents on the benzene ring and the tosyl group significantly modulates the reactivity of the isocyanide carbon. In this compound, the key electronic influences are:

The ortho-chloro substituent: The chlorine atom is an electron-withdrawing group through its inductive effect (-I) and an electron-donating group through its resonance effect (+R). Due to its position, it can influence the electron density of the entire molecule.

The tosyl group (p-toluenesulfonyl): This is a strong electron-withdrawing group. It enhances the acidity of the α-proton (the proton on the carbon between the isocyano and sulfonyl groups), facilitating its deprotonation and the formation of a key carbanionic intermediate in many of its reactions. This increased acidity is a hallmark of TosMIC reagents.

Theoretical studies on simpler isocyanides often employ methods like Density Functional Theory (DFT) to analyze the electronic structure. Parameters such as frontier molecular orbital (HOMO-LUMO) energies and electrostatic potential maps can provide insights into the nucleophilic and electrophilic character of the isocyanide carbon and predict its reactivity towards different reagents. For instance, a lower LUMO energy would indicate a higher susceptibility to nucleophilic attack.

Steric Factors:

The spatial arrangement of atoms and groups around the reactive center plays a crucial role in determining the outcome of a reaction. In this compound, the bulky tosyl group and the ortho-chloro-substituted benzene ring impose significant steric hindrance around the isocyanide functionality.

This steric congestion can influence selectivity in several ways:

Regioselectivity: In reactions with unsymmetrical reagents, the steric bulk can favor the approach of the reagent from the less hindered face of the molecule, leading to the preferential formation of one regioisomer over another.

Diastereoselectivity: In reactions that generate new stereocenters, the existing steric environment can direct the formation of one diastereomer in excess of the other.

Computational models can quantify these steric effects by calculating steric hindrance parameters and modeling the transition state energies for different reaction pathways. The pathway with the lower activation energy, which is often the one that minimizes steric clashes, will be the favored one.

The interplay of these steric and electronic effects is particularly evident in multicomponent reactions like the van Leusen imidazole (B134444) synthesis, where TosMIC derivatives react with an aldehyde and an amine. The electronic nature of the substituents on the aldehyde and the amine will influence the rate of the initial imine formation, while the steric properties of all components will affect the subsequent cycloaddition step.

Interactive Data Table: Calculated Electronic Properties of Isocyanide Precursors

While specific data for this compound is not available, the following table illustrates the type of data generated from computational studies on related isocyanides to understand their electronic properties.

CompoundHOMO (eV)LUMO (eV)Dipole Moment (Debye)
Phenyl Isocyanide-6.54-0.213.52
4-Chlorophenyl Isocyanide-6.68-0.451.89
4-Methoxyphenyl Isocyanide-6.21-0.154.87
Benzyl Isocyanide-6.890.123.81

Note: These are representative values from general computational chemistry databases and are intended for illustrative purposes only.

Rational Design of New Reactions Based on Theoretical Predictions

A major goal of computational and theoretical chemistry in organic synthesis is to move from rationalizing existing results to predicting the outcomes of new reactions and even designing novel transformations. By understanding the fundamental principles that govern the reactivity of compounds like this compound, chemists can propose new reaction partners and conditions to achieve desired synthetic targets with high efficiency and selectivity.

Predicting Reactivity and Selectivity:

Computational modeling can be employed to screen potential reactants and catalysts for a desired transformation involving this compound. By calculating the activation energies for various possible reaction pathways, it is possible to predict the most likely product and the optimal reaction conditions. For example, in designing a new multicomponent reaction, theoretical calculations could help in selecting a combination of starting materials that would lead to a specific, complex molecular architecture with high selectivity.

Designing Novel Catalysts:

Theoretical predictions can also guide the development of new catalysts for isocyanide-based reactions. By modeling the interaction of the isocyanide with a potential catalyst, it is possible to design catalysts that can enhance the reactivity of the isocyanide, control the stereoselectivity of the reaction, or even enable entirely new reaction pathways that are not accessible under uncatalyzed conditions. For instance, the design of chiral Lewis acids for asymmetric reactions involving isocyanides can be aided by computational docking studies to predict the most effective catalyst structure.

Exploring Reaction Mechanisms:

A thorough understanding of the reaction mechanism is crucial for optimizing a reaction and for extending its scope. Computational chemistry provides powerful tools to elucidate complex reaction mechanisms by identifying intermediates, transition states, and the energetic profile of the entire reaction pathway. For reactions involving this compound, theoretical studies could clarify the precise role of the tosyl group as a leaving group and the timing of bond-forming and bond-breaking steps in various transformations.

While the application of these predictive computational tools specifically to this compound is yet to be widely reported, the foundational work on the theoretical aspects of isocyanide reactivity provides a strong basis for future studies. As computational methods become more powerful and accessible, it is anticipated that the rational, in silico design of new reactions and applications for this versatile building block will become increasingly prevalent.

Future Perspectives and Emerging Research Frontiers in Alpha Isocyano Tosylate Chemistry

Development of Sustainable and Green Synthetic Methodologies

A major thrust in the evolution of alpha-isocyano tosylate chemistry is the adoption of green and sustainable practices. This involves moving away from hazardous reagents and solvents towards more environmentally friendly alternatives.

Recent efforts have focused on developing synthetic protocols that minimize or eliminate the need for catalysts, which can be toxic or expensive. The traditional synthesis of isocyanides often involves dehydrating formamides with reagents like phosphorus oxychloride, which is toxic and corrosive. uniupo.it Alternative, greener methods are being explored, such as mechanochemical synthesis, which can reduce solvent usage and energy consumption. nih.gov For instance, the use of p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent is considered a more sustainable option compared to phosphoryl trichloride (B1173362) or phosgene (B1210022) derivatives. rsc.orgrsc.org Research is also directed towards solvent-free reaction conditions, which have been shown to produce isocyanides in high purity and yield with minimal waste. mdpi.com These catalyst-free and solvent-free approaches not only reduce the environmental impact but also simplify purification processes.

The principles of green chemistry encourage the use of renewable resources. alcimed.com In the context of alpha-isocyano tosylate synthesis, this translates to exploring bio-based solvents as alternatives to traditional petroleum-derived solvents like dichloromethane. rsc.orgsigmaaldrich.com Solvents derived from renewable feedstocks, such as bio-ethanol or Cyrene™, offer a lower carbon footprint and reduced toxicity. sigmaaldrich.comacs.org The ideal green solvent is biodegradable, non-toxic, and derived from renewable sources. alcimed.comresearchgate.net While water is an abundant and non-toxic solvent, its high boiling point can be energy-intensive. alcimed.com Therefore, the development and application of novel, bio-based solvents that are both efficient and environmentally benign is a key area of future research. researchgate.net

Innovations in Catalysis for Isocyanide Transformations

Catalysis remains a cornerstone of organic synthesis, and innovations in this area are set to significantly impact the chemistry of alpha-isocyano tosylates. The focus is on developing more efficient, selective, and sustainable catalytic systems.

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to traditional metal-based catalysts. greyhoundchrom.commdpi.com The use of small, chiral organic molecules to catalyze reactions can lead to high enantioselectivity, and these catalysts are often less sensitive to air and moisture than their metallic counterparts. youtube.comresearchgate.net In the realm of isocyanide chemistry, organocatalysts are being designed to control the stereochemistry of reactions, enabling the synthesis of chiral molecules with high optical purity. beilstein-journals.org For example, cinchona alkaloid-based catalysts have been employed in asymmetric reactions involving isocyanides. sci-hub.seunibo.it Future research will likely focus on the development of novel organocatalysts with enhanced activity and selectivity for a broader range of isocyanide transformations.

Transition metal catalysis has been instrumental in advancing isocyanide chemistry. vu.nl Palladium, rhodium, and silver complexes have been widely used to mediate a variety of transformations, including insertion reactions and cycloadditions. beilstein-journals.orgresearchgate.netnih.gov Current research is focused on designing novel transition metal complexes that offer improved catalytic efficiency, broader substrate scope, and the ability to perform new types of chemical transformations. nii.ac.jp For instance, palladium-catalyzed reactions have been developed for the synthesis of complex nitrogen-containing heterocycles from isocyanides. researchgate.netnih.gov The exploration of base metal catalysts is also a growing area, aiming to replace expensive and rare noble metals with more abundant and cost-effective alternatives. vu.nl

Integration with High-Throughput and Automated Synthesis Platforms

The integration of high-throughput screening and automated synthesis technologies is set to revolutionize the discovery and optimization of reactions involving alpha-isocyano tosylates. These platforms allow for the rapid synthesis and evaluation of large libraries of compounds, accelerating the pace of research and development. nih.gov

Automated synthesizers can perform reactions, purifications, and analyses with minimal human intervention, leading to increased efficiency and reproducibility. sigmaaldrich.comyoutube.com For isocyanide synthesis, which can involve volatile and odorous compounds, automation offers significant safety benefits. digitellinc.comrsc.org Continuous flow technology is another promising approach, enabling the safe and scalable production of isocyanides and their derivatives. rsc.org By combining artificial intelligence for reaction planning with robotic platforms for execution, researchers can explore a vast chemical space and quickly identify optimal reaction conditions. youtube.comsynplechem.com This integration of technology will undoubtedly lead to the discovery of new reactions and applications for compounds like 1-Chloro-2-(isocyano(tosyl)methyl)benzene.

Discovery of New Reactivity Modes and Multi-Component Reaction Design

The chemistry of α-isocyano tosylates like this compound is primarily dictated by three key features: the acidic α-proton, the electrophilic and nucleophilic nature of the isocyanide carbon, and the tosyl group's function as both an activator and a good leaving group. st-andrews.ac.uk The discovery of new reactivity modes hinges on exploiting these features in innovative ways, particularly in the design of multi-component reactions (MCRs). MCRs are powerful synthetic tools where three or more reactants combine in a single step to form a complex product containing substantial parts of all starting materials. nih.gov

Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are central to the expanding chemistry of TosMIC derivatives. nih.govnih.gov

Passerini Reaction: This three-component reaction typically involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield α-acyloxycarboxamides. nih.govmdpi.com The reaction is generally accelerated in aprotic solvents. nih.gov Variations of this reaction, such as an oxidative Passerini reaction involving a sulfinic acid, an isocyanide, and an aldehyde, have been developed to produce α-(sulfonyloxy)amide derivatives. nih.gov

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, combining an isocyanide, a carboxylic acid, an amine, and a carbonyl compound. nih.govnih.gov The reaction proceeds through the formation of an imine, which then reacts with the isocyanide to form a reactive nitrilium intermediate. This intermediate is trapped by the carboxylate, and a subsequent intramolecular rearrangement (Mumm rearrangement) yields a dipeptide-like scaffold. nih.govbeilstein-journals.org The use of TosMIC and its derivatives in the Ugi reaction introduces the potential for post-condensation modifications, leveraging the tosyl group as a leaving group. nih.gov

Van Leusen Reaction: This reaction traditionally involves the synthesis of imidazoles from aldimines and TosMIC. nih.gov It can be performed as a sequential three-component process where the aldimine is formed in situ. The reaction mechanism involves the base-induced deprotonation of TosMIC, followed by a Mannich-like addition to the imine and subsequent cyclization. nih.gov

The design of novel MCRs focuses on trapping the key nitrilium intermediate, formed from the reaction of an isocyanide with an iminium ion, with various intramolecular nucleophiles. nih.gov By using bifunctional starting materials in Ugi or Passerini-type reactions, the linear products can undergo subsequent cyclization reactions, providing access to a vast array of complex molecular architectures. beilstein-journals.org This strategy allows for the generation of molecular diversity and complexity in an efficient, single-step process. nih.gov

Table 1: Representative Isocyanide-Based Multi-Component Reactions (IMCRs)

Reaction Name Number of Components Key Reactants General Product Structure
Passerini Reaction 3 Isocyanide, Carbonyl Compound, Carboxylic Acid α-Acyloxycarboxamide
Ugi Reaction 4 Isocyanide, Carbonyl Compound, Amine, Carboxylic Acid α-Acylamino Carboxamide (Bis-amide)
Van Leusen Reaction 3 TosMIC, Aldehyde, Amine Imidazole (B134444)
Ugi-3CR (Truncated) 3 Isocyanide, Carbonyl Compound, Amine α-Aminoamide

Broader Scope of Synthetic Applications: Beyond Traditional Heterocycles

The synthetic utility of this compound and related α-isocyano tosylates is rapidly expanding beyond the synthesis of simple five-membered heterocycles like imidazoles, oxazoles, and pyrroles. organic-chemistry.orgresearchgate.net The power of IMCRs lies in their ability to construct highly functionalized, acyclic intermediates that serve as platforms for synthesizing more complex and diverse molecular scaffolds. beilstein-journals.org

A significant area of application is in the synthesis of peptidomimetics , which are compounds designed to mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. beilstein-journals.org The Ugi and Passerini reactions are particularly well-suited for this purpose as they directly produce linear peptide-like or depsipeptide structures. beilstein-journals.org These linear products can be designed with specific functional groups that allow for subsequent, post-condensation cyclization reactions, leading to cyclic constrained peptidomimetics. beilstein-journals.org Constraining the peptide backbone into a well-defined conformation is a key strategy for increasing receptor affinity and specificity. beilstein-journals.org

Furthermore, the strategic application of MCRs allows for the derivatization of complex natural products. Bioactive molecules like steroids and triterpenoids, which possess inherent carbonyl or carboxylic acid functionalities, can be used as one of the components in a Passerini or Ugi reaction. mdpi.com This approach enables the rapid generation of libraries of novel derivatives from a single natural product scaffold, which is a powerful strategy in drug discovery for exploring structure-activity relationships (SAR). nih.govmdpi.com

The versatility of the TosMIC reagent and its derivatives is also demonstrated in their use as connective C1 synthons and masked formaldehyde (B43269) equivalents. organic-chemistry.orgst-andrews.ac.uk These properties are exploited in the synthesis of various structures, including:

α-Aminoamides and α-Acyloxyamides: Direct products of Ugi and Passerini reactions, serving as foundational structures in medicinal chemistry. nih.govmdpi.com

Complex Polycyclic Systems: Through sequential reactions where an initial MCR is followed by an intramolecular cyclization, such as the synthesis of isoquinolines or γ-carbolines from α-benzyl or α-indolyl TosMIC derivatives. researchgate.net

Highly Substituted Scaffolds: The modularity of MCRs allows for the incorporation of multiple points of diversity, leading to densely functionalized molecules that are difficult to access through traditional linear synthesis. mdpi.com This is particularly valuable for creating libraries of compounds for high-throughput screening in drug discovery. nih.gov

Table 2: Expanding Applications of α-Isocyano Tosylate Chemistry

Target Scaffold/Molecule Type Synthetic Strategy Significance/Application
Peptidomimetics Ugi or Passerini reaction followed by cyclization Mimicking peptide secondary structures for improved drug properties. beilstein-journals.org
Natural Product Derivatives Using a natural product (e.g., triterpenoid) as a component in an MCR Rapid diversification of complex bioactive molecules for SAR studies. mdpi.com
α-Aminoamides Ugi three-component reaction (U-3CR) Core structures in many active pharmaceutical ingredients. nih.gov
Substituted Isoquinolines Acid-mediated cyclization of α-benzyl TosMIC derivatives Access to important alkaloid core structures. researchgate.net
Diverse Small Molecule Libraries Combinatorial synthesis using various MCRs Generation of molecular diversity for drug discovery and high-throughput screening. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-chloro-2-(isocyano(tosyl)methyl)benzene, and how do reaction conditions influence yield?

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a reflux reaction in methanol with 1-chloro-4-(isocyano(tosyl)methyl)benzene, cyclopropylmethanamine, and piperazine yields derivatives (44% after SiO₂ chromatography) . Solvent choice (e.g., methanol), temperature, and catalyst selection critically affect reaction efficiency. Tosyl groups stabilize intermediates, facilitating isocyanide incorporation.

Q. How is this compound characterized structurally, and what analytical methods are recommended?

  • Key techniques include:

  • NMR spectroscopy : To confirm the presence of the isocyano group (δ ~160-170 ppm for isocyanides) and tosylmethyl substituents.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₅H₁₃ClN₂O₂S: 332.03 g/mol).
  • HPLC : For purity assessment, especially after SiO₂ chromatography with ethyl acetate/petroleum ether gradients .

Q. What are the computed physicochemical properties of this compound, and how do they inform experimental design?

  • LogP : Predicted ~3.8 (similar to chlorinated benzene derivatives), indicating moderate hydrophobicity .
  • Hydrogen bond acceptors : 2–3 (isocyano and sulfonyl groups), influencing solubility in polar aprotic solvents.
  • Rotatable bonds : 1–2, suggesting limited conformational flexibility, which may affect crystallinity .

Advanced Research Questions

Q. How does the tosylmethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • The tosyl (p-toluenesulfonyl) group acts as a strong electron-withdrawing group, activating the adjacent methyl carbon for nucleophilic attack. This facilitates reactions with amines, thiols, or alcohols to form sulfonamide or ether derivatives. Computational modeling of charge distribution (e.g., DFT) can predict reactive sites .

Q. What strategies optimize the purification of this compound, given its sensitivity to hydrolysis?

  • Chromatography : Use silica gel with ethyl acetate/petroleum ether (1:4) to minimize decomposition.
  • Low-temperature crystallization : Exploit differences in solubility between byproducts and the target compound.
  • Inert atmosphere handling : Prevents isocyanide degradation via moisture or oxygen exposure .

Q. How do structural analogs (e.g., 2-(chloromethyl)phenyl isocyanate) inform mechanistic studies of this compound?

  • Analogs with isocyanate or chloromethyl groups (e.g., C₈H₆ClNO) demonstrate similar reactivity patterns, such as susceptibility to nucleophilic attack at the benzylic position. Comparative kinetic studies (e.g., Hammett plots) can quantify electronic effects of substituents .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Discrepancies in yields (e.g., 44% vs. literature reports of 50–60%) may arise from solvent purity, catalyst loading, or reaction time. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature >70°C improves isocyanide stability) .

Q. What computational tools predict the environmental persistence or toxicity of this compound?

  • EPI Suite : Estimates biodegradability (BIOWIN) and ecotoxicity (ECOSAR).
  • Molecular docking : Assesses potential interactions with biological targets (e.g., enzymes inhibited by tosyl groups).
  • Read-across models : Use data from structurally similar chlorinated benzenes (e.g., logP ~3.8 correlates with moderate bioaccumulation) .

Methodological Resources

  • Spectral databases : ChemSpider (ID 2704447) and PubChem provide reference spectra for structural validation .
  • Synthetic protocols : Refined methods from and highlight solvent and catalyst optimization.
  • Safety protocols : Use fume hoods and personal protective equipment (PPE) due to isocyanide toxicity .

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